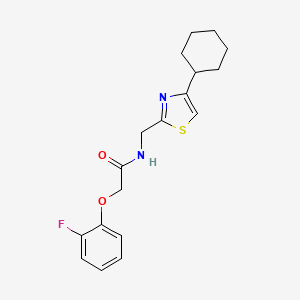![molecular formula C18H16BrNOS B2578742 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide CAS No. 2034567-04-7](/img/structure/B2578742.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide is a useful research compound. Its molecular formula is C18H16BrNOS and its molecular weight is 374.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Pharmacology of Non-fentanil Novel Synthetic Opioids
A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides, showcases the development of these compounds for potential therapeutic uses. This exploration into U-drugs, developed by the Upjohn Company, emphasizes the need for continuous monitoring and research on such compounds due to their psychoactive properties and potential misuse. The study underscores the importance of international early warning systems in tracking emerging substances of abuse and recommends preemptive research to provide crucial drug metabolism and pharmacokinetic data (K. Sharma et al., 2018).
Biological Activity of Thiophene Derivatives
Investigating the carcinogenic potential of thiophene analogues of known carcinogens, a study synthesized and evaluated the thiophene analogues of benzidine and 4-aminobiphenyl. This research provides insights into the structure-activity relationships (SAR) of thiophene derivatives, contributing to the understanding of their potential carcinogenicity and helping in the development of safer compounds (J. Ashby et al., 1978).
Importance of Heterocyclic Compounds in Medicinal Chemistry
A review on the significance of furan and thiophene derivatives in drug design illustrates the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on medicinal chemistry. Such compounds, including those with thiophene moieties, are critical in the development of new therapeutic agents with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (T. Ostrowski, 2022).
Synthetic Approaches to Biologically Active Compounds
Exploring synthetic chemists' interest in developing new compounds with guanidine moieties, this review highlights the chemical aspects and potential therapeutic applications of 2-guanidinobenzazoles. The study discusses the synthetic pathways and pharmacological activities of compounds, including their cytotoxic effects and inhibition of cell proliferation, indicating the diversity of biological activities attainable through molecular modifications (M. Rosales-Hernández et al., 2022).
Biodegradation of Condensed Thiophenes
A review focusing on the biodegradation of condensed thiophenes in petroleum highlights their significant presence in fossil fuels and the environmental implications. This paper discusses the types of organosulfur compounds, their biodegradation, and the identification of metabolites in laboratory cultures, contributing to the understanding of their environmental impact and the development of methods for their removal or transformation (K. Kropp & P. Fedorak, 1998).
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNOS/c1-12(20-18(21)15-7-2-4-8-16(15)19)10-13-11-22-17-9-5-3-6-14(13)17/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAZHGMMVYLINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
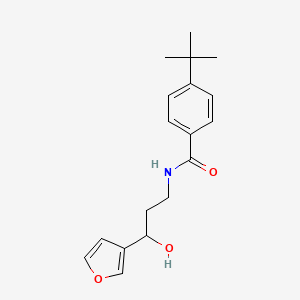
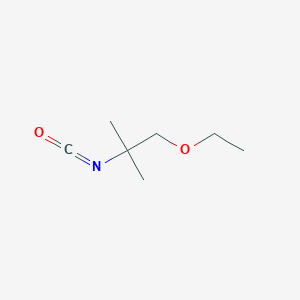
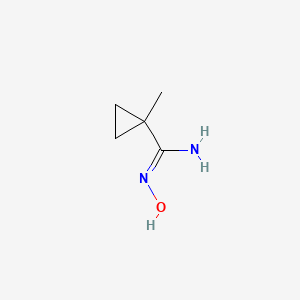
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578665.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2578667.png)

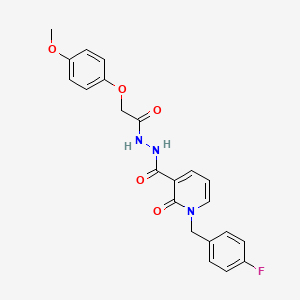

![2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2578676.png)
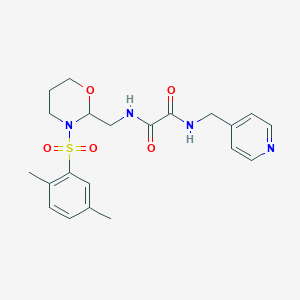
![2-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2578678.png)
